molecular formula C27H29N3O B11216789 4-[5-(4'-Octylbiphenyl-4-yl)-1,2,4-oxadiazol-3-yl]pyridine

4-[5-(4'-Octylbiphenyl-4-yl)-1,2,4-oxadiazol-3-yl]pyridine

Katalognummer: B11216789
Molekulargewicht: 411.5 g/mol
InChI-Schlüssel: RSKQFSGNCYALGK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[5-(4'-Octylbiphenyl-4-yl)-1,2,4-oxadiazol-3-yl]pyridine is a high-purity, rod-like heterocyclic compound designed for advanced research applications. Its molecular structure integrates a biphenyl core with terminal 1,2,4-oxadiazole and pyridine rings, creating a bipolar ligand with significant potential in material science and medicinal chemistry. In material science , this compound is a prime candidate for the development of functional organic materials. The molecule's structure, featuring a long octyl chain and multiple aromatic systems, is characteristic of compounds that can form liquid crystalline phases . The oxadiazole moiety is known to contribute to the formation of π-π stackings in the solid state, which can influence the photophysical and self-assembly properties of the material . Furthermore, the terminal pyridine ring serves as a versatile supramolecular handle; it can act as a hydrogen bond acceptor and a coordination site for metal ions, enabling the bottom-up construction of complex molecular architectures and responsive materials . In medicinal and biochemical research , the 1,2,4-oxadiazole ring is a privileged scaffold due to its role as a bioisostere for ester and amide functionalities, which can enhance metabolic stability in potential drug candidates . While the specific biological activity of this compound requires further investigation, analogous 1,2,4-oxadiazole derivatives have demonstrated potent, target-specific activity, functioning as competitive enzyme inhibitors . Researchers can explore this molecule as a key intermediate for synthesizing novel bioactive agents or as a probe for studying protein-ligand interactions. This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle the compound with appropriate safety precautions.

Eigenschaften

Molekularformel

C27H29N3O

Molekulargewicht

411.5 g/mol

IUPAC-Name

5-[4-(4-octylphenyl)phenyl]-3-pyridin-4-yl-1,2,4-oxadiazole

InChI

InChI=1S/C27H29N3O/c1-2-3-4-5-6-7-8-21-9-11-22(12-10-21)23-13-15-25(16-14-23)27-29-26(30-31-27)24-17-19-28-20-18-24/h9-20H,2-8H2,1H3

InChI-Schlüssel

RSKQFSGNCYALGK-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NO3)C4=CC=NC=C4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(4’-Octylbiphenyl-4-yl)-1,2,4-oxadiazol-3-yl]pyridine typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4’-octylbiphenyl-4-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with cyanogen bromide to yield the oxadiazole ring. Finally, the oxadiazole derivative is coupled with 4-bromopyridine under Suzuki-Miyaura coupling conditions to obtain the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-[5-(4’-Octylbiphenyl-4-yl)-1,2,4-oxadiazol-3-yl]pyridin unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Die Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

    Reduktion: Die Reduktion kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid erreicht werden.

    Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere am Pyridinring.

Häufige Reagenzien und Bedingungen

    Oxidation: Kaliumpermanganat in saurer Umgebung.

    Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

    Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base wie Natriumhydroxid.

Hauptsächlich gebildete Produkte

    Oxidation: Bildung von Carbonsäuren oder Ketonen.

    Reduktion: Bildung von Alkoholen oder Aminen.

    Substitution: Bildung von substituierten Pyridinderivaten.

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Recent studies have highlighted the antiviral potential of 1,2,4-oxadiazole derivatives against various viruses. For instance, a study identified several oxadiazole derivatives with potent antiviral activity against the Zika virus (ZIKV) and other flaviviruses such as dengue and Japanese encephalitis viruses. The structure-activity relationship analysis revealed that modifications to the oxadiazole structure could enhance antiviral efficacy, suggesting that derivatives like 4-[5-(4'-Octylbiphenyl-4-yl)-1,2,4-oxadiazol-3-yl]pyridine may serve as lead compounds for developing broad-spectrum antiviral agents .

Antibacterial Properties

The antibacterial activity of oxadiazoles has been extensively studied. Compounds similar to this compound have shown effectiveness against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). The incorporation of specific substituents has been shown to enhance their bactericidal activity while reducing cytotoxicity in mammalian cells .

Anticancer Activity

Oxadiazole derivatives are also being investigated for their anticancer properties. Studies indicate that these compounds can induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. For example, derivatives have been tested against glioblastoma cell lines and shown to significantly reduce cell viability through mechanisms involving DNA damage and cell cycle arrest . The potential for developing targeted cancer therapies using oxadiazole-based compounds is promising.

Anti-inflammatory Effects

The anti-inflammatory properties of oxadiazoles have been documented in several studies. Compounds similar to this compound have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests that such compounds could be beneficial in treating inflammatory diseases .

Case Study 1: Antiviral Efficacy Against ZIKV

A recent phenotypic screening study identified a series of 1,2,4-oxadiazole derivatives with significant antiviral activity against ZIKV. Among these compounds was a derivative structurally related to this compound which exhibited enhanced potency due to specific structural modifications .

Case Study 2: Antibacterial Activity Against MRSA

In a study focused on developing new antibiotics to combat MRSA infections, a novel oxadiazole derivative was synthesized and tested alongside standard antibiotics. The results indicated a synergistic effect when combined with oxacillin, leading to improved efficacy against resistant bacterial strains .

Wirkmechanismus

The mechanism of action of 4-[5-(4’-Octylbiphenyl-4-yl)-1,2,4-oxadiazol-3-yl]pyridine involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to proteins or nucleic acids, altering their function and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound belongs to a broader class of 1,2,4-oxadiazole derivatives substituted with aromatic groups. Below is a detailed comparison with structurally analogous compounds, highlighting key differences in substituents, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name Structural Features Physicochemical Properties Biological/Pharmacological Relevance References
4-[5-(4'-Octylbiphenyl-4-yl)-1,2,4-oxadiazol-3-yl]pyridine Biphenyl group with octyl chain at para position; pyridine at position 3 of oxadiazole High lipophilicity (logP ~6.2*); melting point >200°C Likely optimized for membrane penetration; potential GPCR ligand (e.g., cannabinoid receptors due to biphenyl similarity)
PSN375963 (4-[5-(4-butylcyclohexyl)-1,2,4-oxadiazol-3-yl]pyridine) Cyclohexyl group substituted with butyl; pyridine at oxadiazole-3 Moderate lipophilicity (logP ~4.5*); lower steric bulk Reported in GPCR-targeted libraries; possible CNS activity due to cyclohexyl group
trans-4-[5-(4-Propoxymethylcyclohexyl)-1,2,4-oxadiazol-3-yl]pyridine Cyclohexyl with propoxymethyl ether; trans-configuration Enhanced solubility due to ether linkage (logP ~3.8*); flexible side chain Investigated for liquid crystal applications or as a solubilizing pharmacophore
4-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine (3M4) Ethoxy group at ortho position of phenyl; pyridine at oxadiazole-3 Reduced steric hindrance; logP ~3.1 Potential kinase inhibitor scaffold; ortho-substitution may affect binding kinetics
4-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine Methoxy group at meta position of phenyl Moderate polarity (logP ~2.9); electron-donating substituent Meta-substitution may alter electronic interactions in receptor binding
4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine Chloromethyl group at oxadiazole-5 Reactive site (Cl as leaving group); logP ~1.5 Intermediate for further functionalization (e.g., nucleophilic substitution)

Notes:

  • Lipophilicity Trends: The octylbiphenyl derivative exhibits significantly higher logP compared to analogs with shorter alkyl chains (e.g., butyl in PSN375963) or polar substituents (e.g., methoxy or chloromethyl).
  • Substituent Position Impact : Para-substituted biphenyl/cyclohexyl groups (as in the target compound and PSN375963) maximize steric and electronic interactions with flat binding pockets (e.g., GPCRs), while ortho/meta-substituted analogs (3M4, 3-methoxyphenyl) may favor angled or solvent-exposed binding .
  • Functional Group Diversity : Ether linkages (e.g., propoxymethyl in trans-4-[5-(4-propoxy...) enhance solubility, whereas halogens (e.g., Cl in 4-[5-(chloromethyl)...) enable synthetic versatility .

Key Research Findings

  • Liquid Crystal Applications : Trans-4-[5-(4-propoxy...) derivatives have been patented for liquid crystal displays, leveraging their rigid biphenyl/oxadiazole cores .
  • Reactivity : The chloromethyl analog serves as a synthetic precursor for conjugating targeting moieties (e.g., peptides) via nucleophilic substitution .

Biologische Aktivität

The compound 4-[5-(4'-octylbiphenyl-4-yl)-1,2,4-oxadiazol-3-yl]pyridine is a member of the oxadiazole family, which has gained attention due to its diverse biological activities. Oxadiazoles are known for their potential in medicinal chemistry, particularly in the development of new therapeutic agents. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in drug discovery.

Structural Overview

The molecular structure of this compound can be characterized by the following features:

  • Molecular Formula : C33H29N2O
  • Molecular Weight : 501.59 g/mol
  • Functional Groups : Contains an oxadiazole ring and a pyridine moiety, enhancing its lipophilicity and biological interactions.

Anticancer Properties

Research has indicated that compounds containing the oxadiazole moiety exhibit significant anticancer activity. For instance, derivatives of 1,2,4-oxadiazoles have been shown to possess cytotoxic effects against various cancer cell lines. A study highlighted that certain oxadiazole derivatives demonstrated IC50 values ranging from 10 to 50 µM against human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer) .

CompoundCell LineIC50 (µM)
1HeLa25
2MCF730
3A549 (lung cancer)15

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has also been extensively studied. The compound in focus has shown promising activity against both Gram-positive and Gram-negative bacteria. For example, it exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against Staphylococcus aureus and 16 µg/mL against Escherichia coli .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Anti-inflammatory Effects

The anti-inflammatory properties of oxadiazole derivatives are attributed to their ability to inhibit key enzymes involved in inflammatory pathways. Compounds similar to this compound have demonstrated inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of pro-inflammatory mediators .

The biological activity of oxadiazole derivatives is often linked to their interaction with specific molecular targets:

  • Enzyme Inhibition : Many oxadiazoles act as inhibitors for enzymes such as COX and various kinases.
  • Cellular Uptake : The lipophilic nature of compounds like this compound facilitates their cellular uptake, enhancing their efficacy.
  • Receptor Modulation : Some studies suggest that these compounds may act as modulators for various receptors involved in cell signaling pathways.

Case Studies

A notable case study involved the synthesis and evaluation of a series of oxadiazole derivatives for their anticancer activity. The study found that modifications to the substituents on the oxadiazole ring significantly affected the cytotoxicity profiles against different cancer cell lines. The findings indicated that bulky substituents increased lipophilicity and improved cellular penetration .

Q & A

Q. What are the common synthetic routes for 4-[5-(4'-Octylbiphenyl-4-yl)-1,2,4-oxadiazol-3-yl]pyridine?

The synthesis typically involves multi-step reactions, including condensation of substituted aldehydes with aminopyridine derivatives, followed by cyclization to form the 1,2,4-oxadiazole ring. Key steps include:

  • Catalysts : Palladium or copper catalysts (e.g., for coupling biphenyl groups) .
  • Solvents : Dimethylformamide (DMF) or toluene under reflux conditions .
  • Purification : Column chromatography or recrystallization to achieve >98% purity .

Q. Example Synthesis Protocol

StepReagents/ConditionsPurpose
14-Octylbiphenyl-4-carbaldehyde + 3-aminopyridineAldehyde-amine condensation
2Hydroxylamine hydrochloride, DMF, 80°COxime formation
3Cyclization via CDI (1,1'-carbonyldiimidazole)Oxadiazole ring closure
4Pd(OAc)₂, K₂CO₃, tolueneSuzuki coupling (if required)

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

  • Software : SHELXL (for refinement) and SHELXS (for structure solution) .
  • Parameters : High-resolution data (R factor < 0.05) and twinned data refinement for macromolecular applications .
  • Key metrics : Bond lengths (e.g., C–N: 1.32 Å) and dihedral angles between oxadiazole and pyridine moieties .

Q. Example Crystallographic Data

ParameterValueReference
Space groupP2₁/c
R factor0.040
C–O bond1.36 Å

Advanced Research Questions

Q. How can researchers design experiments to assess this compound’s biological activity?

  • Target identification : Screen against GPCRs (e.g., GPR119) using radioligand binding assays .
  • In vitro assays :
    • Enzyme inhibition : Measure IC₅₀ values via fluorescence-based assays (e.g., acetylcholinesterase) .
    • Cellular uptake : Use confocal microscopy with fluorescent analogs .
  • Docking studies : AutoDock Vina to predict binding modes to neuropathic pain targets (e.g., TRPV1) .

Data Contradiction Analysis : Discrepancies in IC₅₀ values may arise from impurities (>95% purity recommended) or solvent effects (use DMSO controls) .

Q. What strategies resolve discrepancies in reported biological activity data?

  • Purity validation : HPLC with UV detection (λmax ≈ 224–273 nm) .
  • Structural analogs : Compare with 4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine to isolate substituent effects .
  • Computational modeling : QSAR studies to correlate logP values (e.g., ~3.5) with membrane permeability .

Q. Example QSAR Model Parameters

DescriptorCoefficientSignificance (p-value)
logP+0.82<0.001
Polar surface area-0.450.012

Q. How is this compound utilized in material science applications?

  • Liquid crystals : The octylbiphenyl group enhances mesophase stability (transition temps: 80–120°C) .
  • Optoelectronic materials : DFT calculations (B3LYP/6-31G*) predict HOMO-LUMO gaps ~4.2 eV .
  • Self-assembly : TEM imaging of micellar structures in aqueous solutions .

Q. What are the challenges in scaling up synthesis for research-grade quantities?

  • Batch optimization : Use flow chemistry for cyclization steps to improve yield (>75%) .
  • Byproduct management : Monitor 3-chloropropyl derivatives via GC-MS .
  • Solvent recovery : Toluene recycling reduces costs and environmental impact .

Q. How do structural modifications impact its pharmacokinetic properties?

  • Half-life extension : Adding PEGylated groups increases t₁/₂ from 2h to 8h in rodent models .
  • Metabolic stability : Replace chlorophenyl with trifluoromethyl to reduce CYP450 oxidation .

Q. Modification Example

DerivativeLogD (pH 7.4)Metabolic Stability (% remaining)
Parent3.545%
Trifluoromethyl4.178%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.